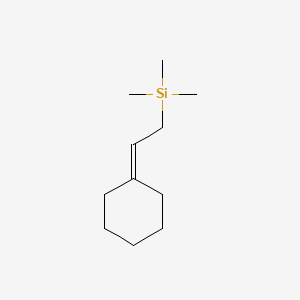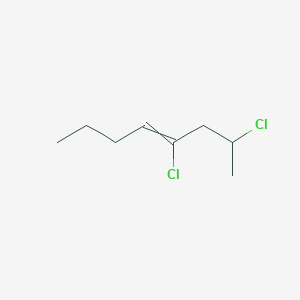
2,4-Dichlorooct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorooct-4-ene is an organic compound characterized by the presence of two chlorine atoms attached to an octene backbone
Vorbereitungsmethoden
The synthesis of 2,4-Dichlorooct-4-ene typically involves the chlorination of octene. One common method includes the use of hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The reaction conditions are carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the octene molecule. Industrial production methods often employ large-scale reactors and continuous flow systems to achieve high yields and purity of the compound .
Analyse Chemischer Reaktionen
2,4-Dichlorooct-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorooct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in toxicological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers
Wirkmechanismus
The mechanism by which 2,4-Dichlorooct-4-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorooct-4-ene can be compared with other chlorinated alkenes such as 1,2-dichloroethene and 1,1,2-trichloroethane. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific substitution pattern and longer carbon chain. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it an important subject of study for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
63657-54-5 |
|---|---|
Molekularformel |
C8H14Cl2 |
Molekulargewicht |
181.10 g/mol |
IUPAC-Name |
2,4-dichlorooct-4-ene |
InChI |
InChI=1S/C8H14Cl2/c1-3-4-5-8(10)6-7(2)9/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
KASWWVHASWHJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CC(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


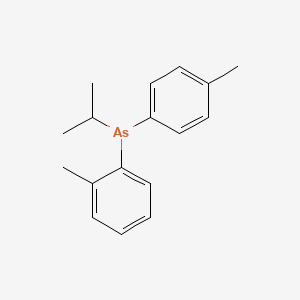
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
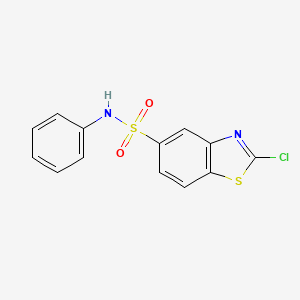
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)

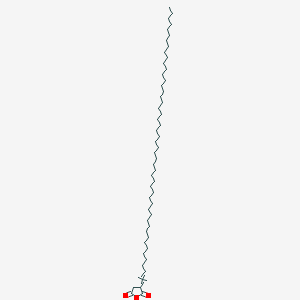
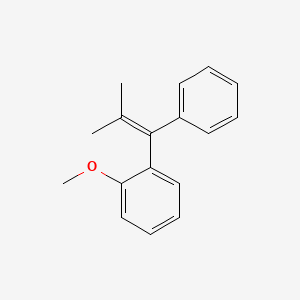

![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)


